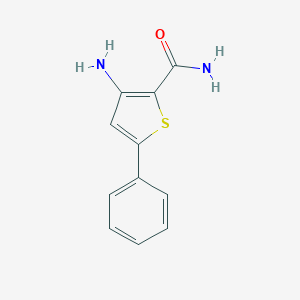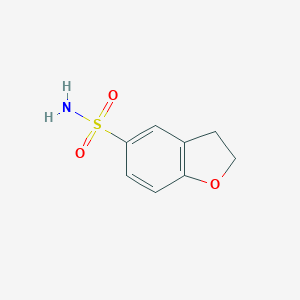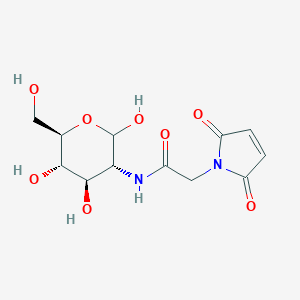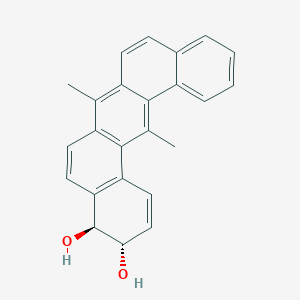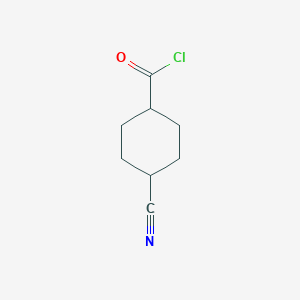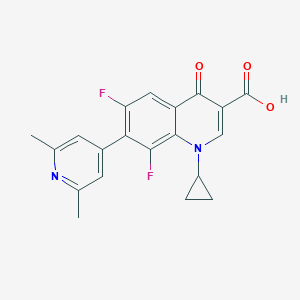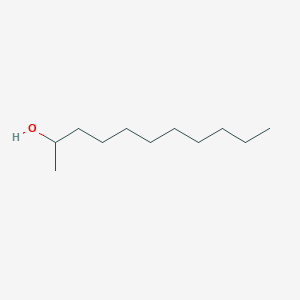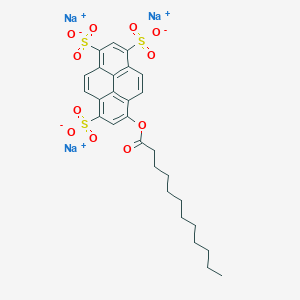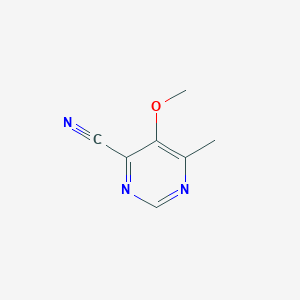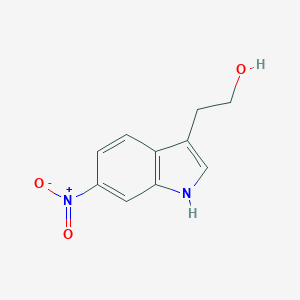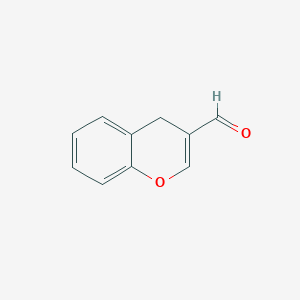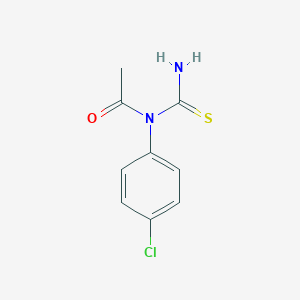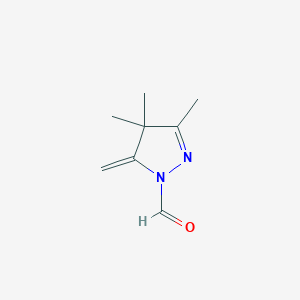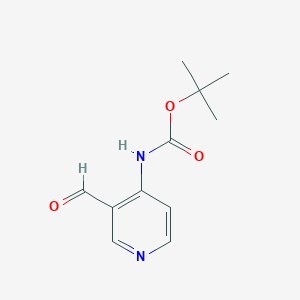![molecular formula C10H12O B040232 Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) CAS No. 120663-38-9](/img/structure/B40232.png)
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) is a synthetic compound that has been studied extensively in scientific research. It is commonly referred to as TCO or TCO-Ac and is a bicyclic ketone that has a tricyclic framework. TCO has a unique structure that makes it a valuable tool in chemical research.
作用機序
The mechanism of action of TCO is based on its ability to form covalent bonds with cysteine residues in proteins. This covalent bond formation can lead to changes in protein structure and function. TCO has also been shown to act as a fluorescent probe, allowing for visualization of protein dynamics and localization.
生化学的および生理学的効果
TCO has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a valuable tool for studying protein-ligand interactions in cells.
実験室実験の利点と制限
The advantages of using TCO in lab experiments include its ability to covalently bind to cysteine residues in proteins, its fluorescent properties, and its non-toxic nature. However, TCO has some limitations, including its relatively high cost and the need for specialized equipment to detect its fluorescence.
将来の方向性
There are several future directions for TCO research. One potential direction is the development of new TCO derivatives with improved properties, such as increased fluorescence intensity or specificity for certain cysteine residues. Another potential direction is the use of TCO in drug discovery, where it could be used to identify new drug targets or to screen for potential drug candidates. Finally, TCO could be used in the development of new diagnostic tools for diseases such as cancer, where it could be used to detect specific protein biomarkers.
In conclusion, TCO is a valuable tool in scientific research due to its unique structure and ability to covalently bind to cysteine residues in proteins. Its use in lab experiments has led to important discoveries in protein-ligand interactions and protein function. While there are limitations to its use, the future directions for TCO research are promising and could lead to new discoveries in drug discovery and disease diagnosis.
合成法
The synthesis of TCO is a multistep process that involves the use of several reagents and catalysts. The most common method for synthesizing TCO is through the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. TCO is synthesized using cyclopentadiene and maleic anhydride as the diene and dienophile, respectively. The resulting product is then subjected to a series of chemical reactions to produce TCO.
科学的研究の応用
TCO has been used extensively in scientific research as a chemical probe to study protein-ligand interactions. It has been shown to bind covalently to cysteine residues in proteins, making it a valuable tool for studying protein function. TCO has also been used as a fluorescent probe to study protein dynamics and localization in cells.
特性
CAS番号 |
120663-38-9 |
|---|---|
製品名 |
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) |
分子式 |
C10H12O |
分子量 |
148.2 g/mol |
IUPAC名 |
1-(3-tricyclo[3.2.1.02,4]oct-6-enyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-5(11)8-9-6-2-3-7(4-6)10(8)9/h2-3,6-10H,4H2,1H3 |
InChIキー |
UFPFWHDXZKMONU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2C1C3CC2C=C3 |
正規SMILES |
CC(=O)C1C2C1C3CC2C=C3 |
同義語 |
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



